![molecular formula C13H19NO2 B2514509 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2309553-41-9](/img/structure/B2514509.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds, which are known for their unique structural and pharmacological properties.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone involves the formation of the bicyclic ring system followed by the addition of the tetrahydro-2H-pyran-4-yl group to the enone moiety.
Starting Materials
Cyclopentadiene, Methacrolein, Sodium methoxide, Methanol, Tetrahydrofuran, Acetic acid, Sodium borohydride, Tetrahydro-2H-pyran-4-ol, Triethylamine, Methanesulfonyl chloride, Sodium bicarbonate, Ethyl acetate, Wate
Reaction
1. Cyclopentadiene is reacted with methacrolein in the presence of sodium methoxide to form the bicyclic ring system., 2. The resulting product is then treated with acetic acid to form the enone moiety., 3. Sodium borohydride is added to reduce the enone to the corresponding alcohol., 4. The alcohol is then reacted with methanesulfonyl chloride in the presence of triethylamine to form the mesylate., 5. Tetrahydro-2H-pyran-4-ol is added to the mesylate in the presence of sodium bicarbonate to form the desired product., 6. The product is extracted with ethyl acetate and purified by column chromatography to obtain the final compound.
作用机制
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone involves its binding to the nicotinic acetylcholine receptor. This receptor is a type of ion channel that is activated by the neurotransmitter acetylcholine. When (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone binds to this receptor, it can modulate its activity and reduce the reinforcing effects of drugs of abuse.
生化和生理效应
Studies have shown that (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone can have a range of biochemical and physiological effects. One of the most significant effects is its ability to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to improve cognitive function and memory in animal models, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone for lab experiments is its ability to bind selectively to the nicotinic acetylcholine receptor. This selectivity makes it a valuable tool for studying the role of this receptor in addiction and other neuropsychiatric disorders. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for research on (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the exploration of its potential therapeutic applications, particularly in the treatment of addiction and cognitive disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on the brain and behavior.
科学研究应用
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for addiction. Studies have shown that this compound can bind to the nicotinic acetylcholine receptor, which plays a crucial role in addiction. By binding to this receptor, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone can reduce the reinforcing effects of drugs of abuse and decrease drug-seeking behavior.
属性
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-13(10-6-8-16-9-7-10)14-11-2-1-3-12(14)5-4-11/h1-2,10-12H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMGYZWPNJPGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

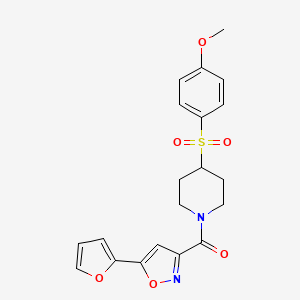
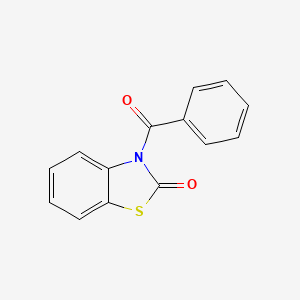
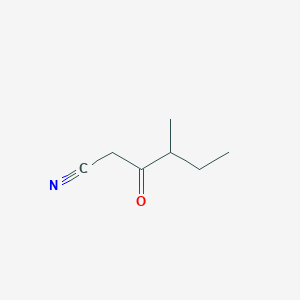
![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)
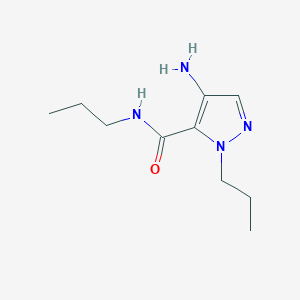
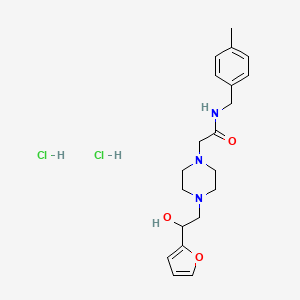
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)
![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2514442.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2514444.png)
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514445.png)
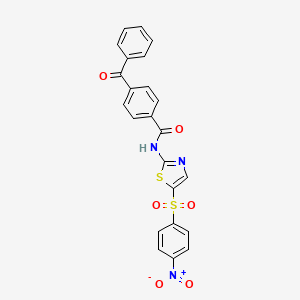
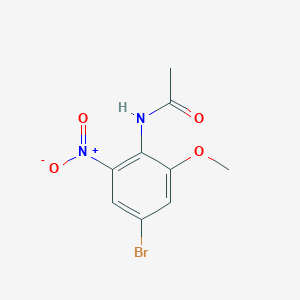
![4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2514449.png)